molecular formula C19H18N4O3 B2404229 methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate CAS No. 2034350-19-9

methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate

Cat. No.: B2404229
CAS No.: 2034350-19-9
M. Wt: 350.378
InChI Key: YNZSXBYTMRNPMW-UHFFFAOYSA-N
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Description

Methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a pyridine ring, which is further connected to a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Pyridine Ring Formation: The pyridine ring is often introduced via a cyclization reaction involving appropriate precursors such as 3-aminopyridine.

    Coupling Reactions: The pyrazole and pyridine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug design, particularly for its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Compounds with similar fused ring structures.

    Benzoate Esters: Compounds with similar ester functional groups.

    Carbamoyl Derivatives: Compounds with similar carbamoyl linkages.

Uniqueness

Methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-16(10-17(22-23)15-4-3-9-20-11-15)12-21-18(24)13-5-7-14(8-6-13)19(25)26-2/h3-11H,12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZSXBYTMRNPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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